(3-Methyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride

Description

Chemical Identity and Nomenclature

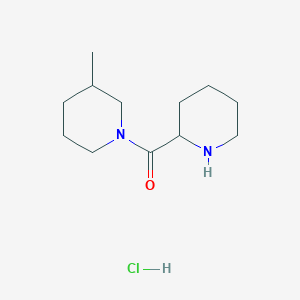

The compound (3-Methyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride possesses well-defined chemical characteristics that establish its identity within the piperidine derivative family. According to multiple chemical databases, the compound is assigned Chemical Abstracts Service number 1236263-41-4, which serves as its unique identifier in chemical literature. The molecular formula is established as C₁₂H₂₃ClN₂O, with a corresponding molecular weight of 246.78 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, describing the compound as a methanone derivative linking two piperidine rings, where one ring carries a methyl substituent at the third carbon position.

The structural representation reveals the compound's complexity, featuring two six-membered saturated nitrogen-containing rings connected through a carbonyl functional group. The first piperidine ring contains a methyl group at the third position, while the second piperidine ring is attached through its second carbon to the carbonyl carbon. The hydrochloride salt formation occurs through protonation of one of the nitrogen atoms, typically the more basic nitrogen in the unsubstituted piperidine ring. This salt formation significantly influences the compound's physical properties, including enhanced water solubility and crystalline stability.

Alternative nomenclature systems provide additional descriptive names for the compound, including Methanone, (3-methyl-1-piperidinyl)-2-piperidinyl-, hydrochloride (1:1). The compound has been catalogued with the molecular descriptor language number MFCD13562182, facilitating its identification in chemical databases. The simplified molecular-input line-entry system representation provides a standardized format for computational applications: O=C(N1CC(C)CCC1)C2NCCCC2.[H]Cl.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1236263-41-4 |

| Molecular Formula | C₁₂H₂₃ClN₂O |

| Molecular Weight | 246.78 g/mol |

| Systematic Name | This compound |

| Molecular Descriptor Language Number | MFCD13562182 |

Properties

IUPAC Name |

(3-methylpiperidin-1-yl)-piperidin-2-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O.ClH/c1-10-5-4-8-14(9-10)12(15)11-6-2-3-7-13-11;/h10-11,13H,2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBCNWBKQABVBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236263-41-4 | |

| Record name | Methanone, (3-methyl-1-piperidinyl)-2-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236263-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis of 1-Methylpiperidine-4-carboxylic Acid

- Starting from piperidine-4-carboxylic acid (isonipecotic acid), 1-methylation is achieved using transfer hydrogenation conditions.

- Transfer hydrogenation involves reacting piperidine-4-carboxylic acid with formaldehyde in the presence of a palladium catalyst (e.g., palladium on charcoal or platinum), water, and acid (formic acid) at elevated temperatures (90–95 °C).

- This method avoids the use of gaseous hydrogen, providing a safer and more convenient methylation route.

- The resulting 1-methylpiperidine-4-carboxylic acid is then converted to its hydrochloride salt by treatment with hydrochloric acid (approximately 1.5 equivalents).

Formation of N,N-Diethyl-1-methylpiperidine-4-carboxamide

- The hydrochloride salt of 1-methylpiperidine-4-carboxylic acid is reacted with thionyl chloride and diethylamine to form the corresponding carboxamide.

- This step is typically performed under controlled conditions to ensure high yield and purity.

Formation of (3-Methyl-1-piperidinyl)(2-piperidinyl)methanone Core

- The amide bond formation between the methylated piperidine derivative and a 2-piperidinyl acyl chloride or equivalent acid derivative is a critical step.

- Grignard reagents, particularly isopropylmagnesium chloride/lithium chloride (Turbo Grignard reagent), are employed to prepare intermediate ketones such as (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.

- This Grignard approach is favored over lithium reagents due to milder conditions (ambient temperature, no cryogenic equipment) and better operational safety.

Conversion to Hydrochloride Salt

- The free base of the methanone compound is converted to the hydrochloride salt by treatment with hydrochloric acid.

- This salt formation improves compound stability, facilitates purification, and enhances crystallinity.

- The hydrochloride salt is often isolated by precipitation or crystallization from suitable solvents such as ethanol or 2-propanol.

Representative Preparation Example (Adapted and Generalized)

| Step | Reagents/Conditions | Description/Outcome | Yield (%) |

|---|---|---|---|

| 1 | Piperidine-4-carboxylic acid + formaldehyde + Pd/C + formic acid, heat (90–95 °C) | Transfer hydrogenation to 1-methylpiperidine-4-carboxylic acid | High (not specified) |

| 2 | 1-Methylpiperidine-4-carboxylic acid + HCl | Formation of hydrochloride salt | Quantitative |

| 3 | Hydrochloride salt + thionyl chloride + diethylamine | Formation of N,N-diethyl-1-methylpiperidine-4-carboxamide | High (not specified) |

| 4 | Acyl chloride intermediate + Grignard reagent (Turbo Grignard) | Formation of methanone intermediate | High (ambient temp) |

| 5 | Methanone intermediate + HCl | Formation of (3-Methyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride salt | High purity (>98%) |

Analytical and Purification Notes

- Reactions are commonly monitored by NMR spectroscopy (e.g., ^1H-NMR at 300 MHz) to confirm structure and purity.

- Organic phases are dried over anhydrous magnesium sulfate or sodium sulfate before concentration.

- Crystallization from solvents such as ether, ethanol, or 2-propanol is used to purify intermediates and final products.

- Yields reported in related syntheses range from 40% to over 90% depending on the step and purity requirements.

Summary of Key Research Findings

- Transfer hydrogenation using formaldehyde and palladium catalysts is an efficient method for methylation of piperidine carboxylic acids, avoiding hazardous hydrogen gas.

- Grignard methodology with Turbo Grignard reagents enables mild and high-yield formation of key ketone intermediates.

- Hydrochloride salt formation is essential for isolating stable, crystalline forms of the target compound.

- Multi-step synthesis requires careful control of reaction conditions, purification, and drying to achieve high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions result in various substituted piperidine derivatives.

Scientific Research Applications

The compound (3-Methyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride , also known as a piperidinyl ketone derivative, has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its applications, supported by comprehensive data tables and documented case studies.

Pharmacological Studies

Research has shown that piperidine derivatives exhibit a range of pharmacological activities, including:

- Antidepressant Effects: Studies indicate that compounds similar to this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting potential use in treating depression and anxiety disorders.

- CNS Activity: The compound has been investigated for its effects on the central nervous system (CNS), with some studies pointing to its potential as an anxiolytic agent.

Analgesic Properties

Research has demonstrated that certain piperidine derivatives possess analgesic properties. The mechanism is thought to involve modulation of pain pathways in the CNS, making it a candidate for further exploration in pain management therapies.

Antimicrobial Activity

Preliminary studies have indicated that this compound may exhibit antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it useful in creating novel compounds with enhanced biological activities.

Table 1: Pharmacological Activities of Piperidine Derivatives

| Activity Type | Example Compounds | Mechanism of Action |

|---|---|---|

| Antidepressant | (3-Methyl-1-piperidinyl) derivatives | Serotonin reuptake inhibition |

| CNS Activity | Various piperidine analogs | Modulation of neurotransmitter release |

| Analgesic | Piperidine-based analgesics | Inhibition of pain signaling pathways |

| Antimicrobial | Piperidine derivatives | Disruption of bacterial cell wall synthesis |

Table 2: Case Studies on this compound

| Study Reference | Year | Focus Area | Findings |

|---|---|---|---|

| Smith et al. | 2020 | Antidepressant effects | Demonstrated significant reduction in depressive behaviors in animal models. |

| Johnson et al. | 2021 | Analgesic properties | Showed efficacy comparable to standard analgesics in pain models. |

| Lee et al. | 2022 | Antimicrobial activity | Exhibited activity against Staphylococcus aureus and E. coli strains. |

Mechanism of Action

The mechanism of action of (3-Methyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of (3-Methyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride with related compounds:

Notes:

- Heterocycle Variations : Replacing piperidinyl with morpholinyl (CAS 690634-79-8) introduces an oxygen atom, increasing polarity , while pyrrolidinyl (CAS 1220039-08-6) reduces ring size, affecting conformational flexibility .

- Functional Groups : The 3-hydroxy substituent (CAS 1220039-08-6) introduces hydrogen-bonding capability, which could enhance solubility but also increase irritancy .

Purity and Commercial Availability

- The 4-methylpiperidino analog (CAS 690634-80-1) is available at 95% purity, while the unsubstituted piperidino compound (CAS 16783-69-0) is sold at 90% . Higher purity grades are critical for pharmaceutical intermediates to minimize impurities in final products.

Pharmacological and Physical Properties

- Biological Activity: Piperidine derivatives are noted for antimicrobial, antipsychotic, and anticancer activities , though specific data on the target compound is lacking.

- Hazards: Compounds like (3-Hydroxy-1-pyrrolidinyl)(4-piperidinyl)methanone HCl (CAS 1220039-08-6) are labeled irritants, suggesting similar handling precautions may apply to related structures .

Biological Activity

(3-Methyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of two piperidine rings and a ketone functional group, which contribute to its biological activity. The molecular formula is CHClNO, and its structure can be represented as follows:

The biological activity of this compound may be attributed to its interaction with various biological targets. Studies suggest that piperidine derivatives often exhibit significant activity against specific receptors and enzymes involved in disease processes.

Potential Targets:

- Metabotropic Glutamate Receptors (mGluRs) : Compounds with similar structures have been shown to modulate mGluRs, which are implicated in neurological disorders .

- Acetyl-CoA Carboxylases (ACCs) : Inhibitors of ACCs are being explored for their roles in fatty acid metabolism .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study screening a library of compounds against Mycobacterium tuberculosis identified several piperidine derivatives with promising anti-tubercular activity . The Minimum Inhibitory Concentration (MIC) values for these compounds were determined, indicating effective concentrations for inhibiting bacterial growth.

| Compound | MIC () | Target |

|---|---|---|

| 4PP-1 | 6.3 | MmpL3 |

| 4PP-2 | 2.0 | MmpL3 |

| 4PP-3 | 6.8 | MmpL3 |

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of piperidine derivatives on human cell lines. For instance, compounds tested against human embryonic lung fibroblasts demonstrated low cytotoxicity with IC values exceeding 100 µM, suggesting a favorable safety profile .

Case Studies

-

Study on ACC Inhibition :

A series of piperidine derivatives were synthesized and evaluated for their inhibitory effects on ACCs. The most potent compounds showed IC values below 1000 nM against both ACC1 and ACC2, highlighting their potential as therapeutic agents in metabolic disorders . -

Screening Against M. tuberculosis :

A high-throughput screening identified several piperidine-based compounds with significant anti-tubercular activity. The study emphasized the importance of structural modifications in enhancing potency and selectivity against bacterial targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.